Non-ATP-Competitive Mechanism of Action Confers Irreversible Inhibition by ATP
Unlike ATP-competitive JAK2 inhibitors such as ruxolitinib, the inhibitory effect of LS-104 on JAK2 kinase activity was not reversible when assayed with elevated ATP concentrations [1]. This confirms its classification as a non-ATP-competitive inhibitor, a distinct mechanism that may offer advantages in high-ATP cellular environments [2].
| Evidence Dimension | Reversibility of inhibition by elevated ATP |
|---|---|
| Target Compound Data | Inhibition was not reversible by elevated ATP concentrations |
| Comparator Or Baseline | ATP-competitive inhibitors (e.g., ruxolitinib, JAK Inhibitor I): Inhibition is reversible by excess ATP |
| Quantified Difference | Not reversible |
| Conditions | In vitro JAK2 kinase assay |
Why This Matters
This mechanism allows LS-104 to maintain efficacy in cellular contexts with high ATP levels, a limitation for ATP-competitive inhibitors.
- [1] Lipka DB, Hoffmann LS, Heidel F, et al. LS104, a non-ATP-competitive small-molecule inhibitor of JAK2, is potently inducing apoptosis in JAK2V617F-positive cells. Mol Cancer Ther. 2008;7(5):1176-1184. doi:10.1158/1535-7163.MCT-07-2215. View Source
- [2] Lipka DB, Hoffmann LS, Heidel F, et al. LS104, a non-ATP-competitive small-molecule inhibitor of JAK2, is potently inducing apoptosis in JAK2V617F-positive cells. Mol Cancer Ther. 2008;7(5):1176-1184. doi:10.1158/1535-7163.MCT-07-2215. View Source
